molecular formula C5H8O2 B126995 delta-Valerolactone CAS No. 542-28-9

delta-Valerolactone

Cat. No. B126995
CAS RN: 542-28-9
M. Wt: 100.12 g/mol
InChI Key: OZJPLYNZGCXSJM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Delta-Valerolactone (δ-VL) is a compound that has been the subject of various studies due to its interesting properties and potential applications. It is a lactone, which is a cyclic ester, and can be polymerized to form poly(delta-valerolactone) (PVL), a polymer with a narrow polydispersity index, indicating uniformity in the molecular weight of the polymer chains .

Synthesis Analysis

The synthesis of δ-VL and its derivatives has been explored in different contexts. One method involves the polymerization of δ-VL using 3-phenyl-1-propanol as the initiator and trifluoromethanesulfonimide as the catalyst. This process occurs homogeneously at room temperature and has been shown to proceed in a living fashion, meaning that the polymer can grow in a controlled manner without terminating . Another approach for synthesizing delta-valerolactones involves the reaction of ethyl acetoacetate with various aldehydes in the presence of LDA (Lithium diisopropylamide), yielding good yields of the lactones .

Molecular Structure Analysis

The molecular structure of δ-VL derivatives has been investigated using X-ray crystallography. For instance, a bicyclic alpha-methylene-delta-valerolactone derivative was found to have the δ-valerolactone and cyclohexane rings almost coplanar with each other. The beta-methoxy substituent is positioned axially to the cyclohexane ring, and the δ-valerolactone moiety adopts a half-chair arrangement, while the cyclohexane ring is in a chair conformation .

Chemical Reactions Analysis

The chemical behavior of δ-VL is characterized by its ability to undergo ring-opening polymerization, which is a type of chemical reaction where the cyclic molecule forms a linear polymer chain. The living polymerization method mentioned earlier ensures that the polymerization can be stopped and restarted, allowing for precise control over the molecular weight and composition of the polymer .

Physical and Chemical Properties Analysis

The physical and chemical properties of δ-VL and its polymers are closely related to their molecular structure. The narrow polydispersity index of PVL suggests that the physical properties of the polymer, such as its melting point, tensile strength, and elasticity, can be consistently reproduced. The chemical properties, such as reactivity and stability, are influenced by the presence of the lactone group and the overall molecular architecture .

Relevant Case Studies

In terms of practical applications, one study has demonstrated the antinociceptive effects of synthesized δ-valerolactones. These compounds were shown to have significant analgesic effects in vivo, suggesting potential for development as pain-relieving drugs. The synthesized lactones were more effective than acetylsalicylic acid and acetaminophen at a dose of 10 mg/kg and increased thermal sensibility in mice, although less effective than morphine .

Scientific Research Applications

  • Antinociceptive Effects : A study synthesized delta-valerolactones and evaluated their antinociceptive (pain-relieving) effects. These lactones showed significant antinociceptive effects at certain dosages, comparable to acetylsalicylic acid and acetaminophen, suggesting potential for analgesic applications (Amaral et al., 2005).

  • Biodegradable Coatings : Another research focused on copolymers of caprolactone with delta-valerolactone for biodegradable antifouling coatings. These coatings are significant in marine and medical applications due to their controlled degradation and release of bioactive molecules (Faÿ et al., 2006).

  • Polymerization Studies : Research on the polymerization of delta-valerolactone using various catalysts has been conducted. This research is crucial for developing new materials in plastics and polymer industries (Kakuchi et al., 2010).

  • Enzymatic Synthesis : The enzymatic synthesis of thiol-terminated poly(delta-valerolactone) and block copolymers was explored, highlighting the role of enzymes in polymer production, which is relevant for environmentally friendly manufacturing processes (Zhu et al., 2018).

  • Electrochemical Conversion : A study demonstrated the electrochemical conversion of xylose to delta-valerolactone, a significant step in producing renewable chemicals and biofuels from primary carbohydrate molecules (James et al., 2017).

  • Biocatalysis : The ring-opening polymerization of delta-valerolactone catalyzed by a thermophilic esterase enzyme was investigated. This research provides insights into biocatalysis, a field essential for sustainable chemical production (Cao et al., 2012).

  • Ring-Opening Polymerization : Another study looked into the ring-opening polymerization of substituted delta-valerolactones. Understanding the polymerization behavior of these compounds is vital for developing new polymeric materials with specific properties (Duparc et al., 2020).

  • Polymerization Initiation Mechanisms : Research on the initiation of delta-valerolactone polymerization using γ-butyrolactone enolate was conducted. This study contributes to a better understanding of polymerization mechanisms, crucial for advanced material synthesis (Juzwa & Jedliński, 2000).

  • High Molecular Weight Polymers : The synthesis of high molecular weight homopolymer and asymmetric telechelic and block copolymer from delta-valerolactone was studied. This research is important for creating polymers with specific chain lengths and functionalities (Lou et al., 2002).

  • Polymerizability Analysis : A study investigated why delta-valerolactone polymerizes while gamma-butyrolactone does not. Understanding the molecular basis of polymerizability is fundamental for designing new polymers with desired properties (Houk et al., 2008).

Safety And Hazards

Delta-Valerolactone causes serious eye damage . Vapors are heavier than air and may spread along floors. It forms explosive mixtures with air on intense heating .

Future Directions

Delta-Valerolactone shows promise in diverse fields such as pharmaceuticals, materials science, and organic synthesis . It has been explored in drug-carrier systems, showing promise as an effective carrier for oral administration of drugs . It has also been utilized in the preparation of functional polyesters for various industrial applications .

properties

IUPAC Name

oxan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8O2/c6-5-3-1-2-4-7-5/h1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZJPLYNZGCXSJM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCOC(=O)C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

26354-94-9
Record name Poly-δ-valerolactone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=26354-94-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID6044438
Record name Tetrahydro-2H-pyran-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6044438
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

100.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid
Record name 2H-Pyran-2-one, tetrahydro-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.

Product Name

delta-Valerolactone

CAS RN

542-28-9, 26354-94-9
Record name δ-Valerolactone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=542-28-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name delta-Valerolactone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000542289
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Poly-delta-valerolactone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026354949
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC65442
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=65442
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 5-Valerolactone
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6247
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2H-Pyran-2-one, tetrahydro-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Tetrahydro-2H-pyran-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6044438
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name δ-valerolactone
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.008.007
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name DELTA-VALEROLACTONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/14V1X9149L
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

A mixture of 3 mmole of tetrahydropyran, 10 mole % of N-hydroxyphthalimide relative to tetrahydropyran, 0.5 mole % of acetylacetonatocobalt(II) Co(AA)2 relative to tetrahydropyran, and 5 ml of acetic acid was stirred for 15 hours at 60° C. under an oxygen atmosphere. The products in the reaction mixture were analyzed by gas chromarography, and, as a result, tetrahydropyran was converted into δ-valerolactone (yield 28%), glutaric acid (yield 11%) and glutaric anhydride (yield 9%) with a conversion of 67%.
Quantity
3 mmol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
Co(AA)2
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
28%
Yield
11%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
delta-Valerolactone
Reactant of Route 2
delta-Valerolactone
Reactant of Route 3
delta-Valerolactone
Reactant of Route 4
delta-Valerolactone
Reactant of Route 5
delta-Valerolactone
Reactant of Route 6
delta-Valerolactone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.